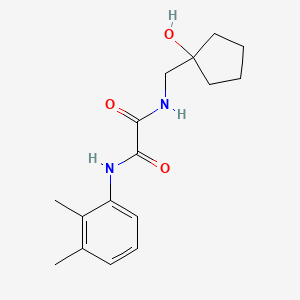

N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis of the synthesis process would involve understanding these reactions, the reagents and conditions required, and the mechanism of each reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can be influenced by factors such as the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common chemical reagents. These properties can be determined through a series of laboratory experiments .Wissenschaftliche Forschungsanwendungen

Catalytic Hydroxylation

The compound has been studied in the context of copper-catalyzed hydroxylation reactions. Cu(acac)2 in combination with related oxalamide ligands has demonstrated efficacy in hydroxylating (hetero)aryl halides under mild conditions. This process yields phenols and hydroxylated heteroarenes efficiently, showcasing the potential utility of oxalamide derivatives in catalytic hydroxylation processes (Shanghua Xia et al., 2016).

Crystal Structure Analysis

Oxalamide derivatives have been utilized in crystal structure studies, providing insights into hydrogen bonding patterns and structural configurations. The study of rac-(R,R)-N,N'-oxalyldivalinol, a related compound, offers an example of how oxalamide derivatives contribute to the understanding of molecular crystallization and structural analysis (Z. Štefanić et al., 2004).

Herbicide Transformation

Research on related compounds like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide has revealed the transformation processes of certain herbicides in soil. These studies have implications for understanding the environmental fate and transformation mechanisms of chemical compounds in agricultural settings (R. Y. Yih et al., 1970).

Coupling Reactions

Oxalamide derivatives have also been employed as ligands in copper-catalyzed coupling reactions. These studies demonstrate the potential of such compounds to facilitate the formation of internal alkynes through the coupling of (hetero)aryl halides with 1-alkynes, thereby contributing to synthetic chemistry applications (Ying Chen et al., 2023).

Synthetic Methodologies

The development of novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide derivatives in organic synthesis. These compounds provide a foundation for creating anthranilic acid derivatives and oxalamides, highlighting their significance in medicinal chemistry and drug development (V. Mamedov et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-6-5-7-13(12(11)2)18-15(20)14(19)17-10-16(21)8-3-4-9-16/h5-7,21H,3-4,8-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUIXMJKXRSCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)

![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)

![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)

![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)